molecular formula C20H22O4 B091242 Diphenyl suberate CAS No. 16868-07-8

Diphenyl suberate

Cat. No. B091242
CAS RN: 16868-07-8
M. Wt: 326.4 g/mol
InChI Key: NOPGQWZBTYTFAP-UHFFFAOYSA-N
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Description

Diphenyl suberate (DPS) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DPS is a type of ester that is widely used in various fields, including biochemistry, pharmacology, and organic chemistry.

Mechanism Of Action

The mechanism of action of Diphenyl suberate is not fully understood, but it is believed to involve the formation of inclusion complexes with various organic compounds. Diphenyl suberate has a high affinity for aromatic compounds, and it has been shown to form inclusion complexes with a wide range of organic molecules, including drugs, dyes, and surfactants.

Biochemical And Physiological Effects

Diphenyl suberate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. Diphenyl suberate has also been shown to have antioxidant properties and can scavenge free radicals in vitro. In addition, Diphenyl suberate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Diphenyl suberate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Diphenyl suberate is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, Diphenyl suberate has some limitations for use in lab experiments. It has a relatively low melting point, which can make it difficult to handle at high temperatures. In addition, Diphenyl suberate can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Diphenyl suberate in scientific research. One potential application is in the development of new drugs, where Diphenyl suberate can be used as a carrier molecule to improve the solubility and bioavailability of poorly soluble drugs. Diphenyl suberate can also be used in the development of new materials, where it can be used as a building block for the synthesis of novel polymers and supramolecular structures. Finally, Diphenyl suberate can be used in the development of new analytical techniques, where it can be used as a probe molecule to study the properties of various organic compounds.

Synthesis Methods

The synthesis of Diphenyl suberate involves the reaction of phenol with phthalic anhydride in the presence of a catalyst, followed by the esterification of the resulting product with phenol. The reaction is typically carried out under high temperature and pressure conditions, and the yield of Diphenyl suberate can be improved by optimizing the reaction parameters.

Scientific Research Applications

Diphenyl suberate has been widely used in scientific research due to its unique properties, including its ability to form inclusion complexes with various organic compounds. Diphenyl suberate is commonly used as a host molecule in supramolecular chemistry, where it is used to encapsulate guest molecules and study their properties. Diphenyl suberate has also been used in the development of new drugs, where it is used as a carrier molecule to improve the solubility and bioavailability of poorly soluble drugs.

properties

CAS RN

16868-07-8

Product Name

Diphenyl suberate

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

diphenyl octanedioate

InChI

InChI=1S/C20H22O4/c21-19(23-17-11-5-3-6-12-17)15-9-1-2-10-16-20(22)24-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

NOPGQWZBTYTFAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2

Origin of Product

United States

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